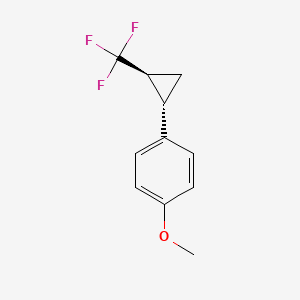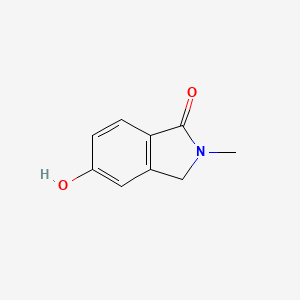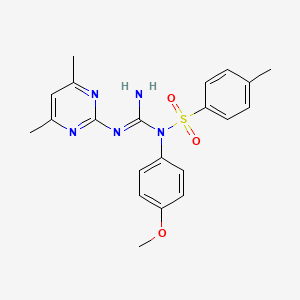
(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a trans-2-(trifluoromethyl)cyclopropyl group . The (+/-) notation indicates that the compound may exist as a mixture of enantiomers, which are molecules that are mirror images of each other .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring and the introduction of the trifluoromethyl and methoxy groups . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents could be used to introduce the cyclopropyl group . The trifluoromethyl group could potentially be introduced using a suitable trifluoromethylation reagent . The methoxy group could be introduced via an etherification reaction .Molecular Structure Analysis
The molecule contains a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds . Attached to this ring are a methoxy group (-OCH3) and a trans-2-(trifluoromethyl)cyclopropyl group . The trans configuration indicates that the two substituents (the trifluoromethyl group and the rest of the molecule) are on opposite sides of the cyclopropane ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be converted back into a hydroxyl group under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar methoxy group and the electronegative fluorine atoms in the trifluoromethyl group . Its boiling and melting points would depend on factors such as its molecular weight and the types of intermolecular forces present .Wirkmechanismus
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . Specific information about the safety and hazards associated with this compound would typically be provided in a Material Safety Data Sheet (MSDS) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methoxy-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMKLBOBJXYON-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)
![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)
![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)
![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)
![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)